molecular formula C8H7F2NO3 B1457657 1-(2,2-Difluoroethyl)-2-oxo-1,2-dihydropyridine-4-carboxylic acid CAS No. 1551135-48-8

1-(2,2-Difluoroethyl)-2-oxo-1,2-dihydropyridine-4-carboxylic acid

Cat. No. B1457657
M. Wt: 203.14 g/mol
InChI Key: WQCMQHMYKKUFTM-UHFFFAOYSA-N
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Description

The compound is a derivative of pyridine, which is a basic heterocyclic organic compound. Similar compounds have been found to have applications in various fields such as pharmaceuticals, agrochemicals, and materials science .


Synthesis Analysis

While specific synthesis methods for this compound are not available, difluoromethylation processes based on X–CF2H bond formation where X is C (sp), C (sp2), C (sp3), O, N or S, have been studied .


Chemical Reactions Analysis

The chemical reactions of a compound depend on its functional groups. In the case of difluoro compounds, they have been found to participate in various reactions, including those involving metal-based methods, Minisci-type radical chemistry, and cross-coupling methods .


Physical And Chemical Properties Analysis

Physical and chemical properties such as density, boiling point, and refractive index can be determined experimentally. For similar compounds, these properties have been reported .

Scientific Research Applications

  • Field : Chemistry of Unsaturated Adamantane Derivatives

    • Application : The synthesis of unsaturated adamantane derivatives, including the development of novel methods for their preparation, and the polymerization reactions .
    • Methods : Various methods for the synthesis of unsaturated adamantane derivatives have been discussed, including the potential of quantum-chemical calculations for investigating the electronic structure of adamantane derivatives and for elucidating the mechanisms for their chemical and catalytic transformations .
    • Results : The high reactivity of these compounds offers extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives, monomers, thermally stable and high-energy fuels and oils, bioactive compounds, pharmaceuticals, and higher diamond-like bulky polymers such as diamondoids .
  • Field : Organic Chemistry

    • Application : The synthesis of 2,2-difluoroethanol, an important intermediate for synthesizing active pesticide pharmaceutical ingredients .
    • Methods : The process starts from 2,2-difluoro-1-chloroethane (1-chloro-2,2-difluoroethane). The reaction is carried out under high pressure and the catalyst used is iridium, rhodium or ruthenium charcoal .
    • Results : The process described is said to be particularly suitable for preparing difluoroethanol (CF2HCH2OH), preferably starting from fluorinated esters, especially methyl or ethyl difluoroacetate .
  • Field : Synthesis of Trifluoromethylated Compounds
    • Application : The synthesis of 2,2,2-Trifluoroethyl trifluoromethanesulfonate, a compound that might be related to the one you’re interested in .
    • Methods : The details of the synthesis process are not provided in the source, but it’s likely that it involves a series of organic reactions .
    • Results : The product, 2,2,2-Trifluoroethyl trifluoromethanesulfonate, is likely used as a starting material or intermediate in the synthesis of other trifluoromethylated compounds .
  • Field : Fluorinated Alcohols
    • Application : The synthesis of 2,2-difluoroethanol, an important intermediate for synthesizing active pesticide pharmaceutical ingredients .
    • Methods : The process starts from 2,2-difluoro-1-chloroethane (1-chloro-2,2-difluoroethane). The reaction is carried out under high pressure and the catalyst used is iridium, rhodium or ruthenium charcoal .
    • Results : The process described is said to be particularly suitable for preparing difluoroethanol (CF2HCH2OH), preferably starting from fluorinated esters, especially methyl or ethyl difluoroacetate .

Safety And Hazards

Safety and hazards associated with a compound depend on its physical and chemical properties. For similar compounds, hazards such as skin and eye irritation, and respiratory irritation have been reported .

Future Directions

The future directions in the research and application of such compounds could involve exploring their potential uses in various fields, improving their synthesis methods, and studying their mechanisms of action .

properties

IUPAC Name

1-(2,2-difluoroethyl)-2-oxopyridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F2NO3/c9-6(10)4-11-2-1-5(8(13)14)3-7(11)12/h1-3,6H,4H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQCMQHMYKKUFTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=O)C=C1C(=O)O)CC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,2-Difluoroethyl)-2-oxo-1,2-dihydropyridine-4-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(2,2-Difluoroethyl)-2-oxo-1,2-dihydropyridine-4-carboxylic acid

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